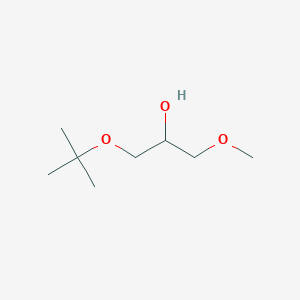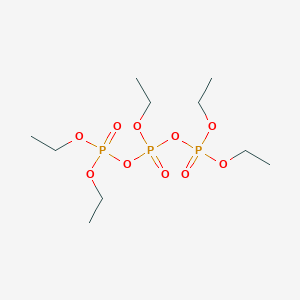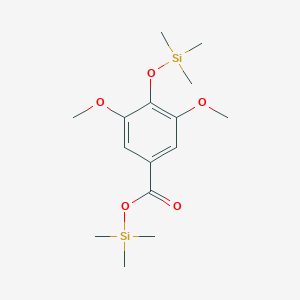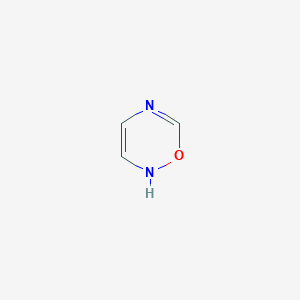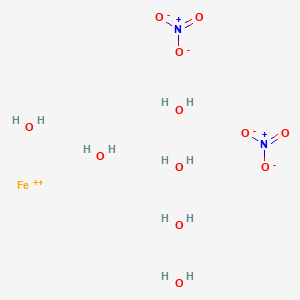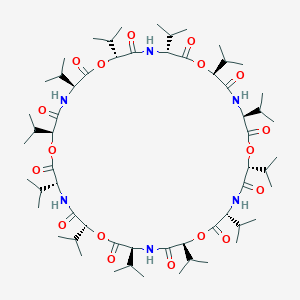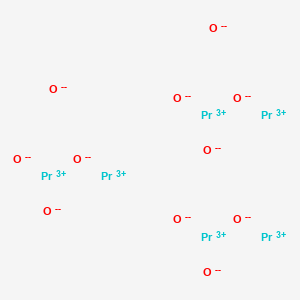
Oxyde de praséodyme (Pr6O11)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium oxide (Pr6O11) is a useful research compound. Its molecular formula is O11Pr6-4 and its molecular weight is 1021.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality Praseodymium oxide (Pr6O11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium oxide (Pr6O11) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériau magnétique
L'oxyde de praséodyme est utilisé comme matériau magnétique . Les propriétés uniques de Pr6O11 le rendent approprié pour le développement de matériaux magnétiques de pointe.
Catalyseur
L'oxyde de praséodyme est utilisé comme catalyseur dans diverses réactions chimiques . Ses propriétés catalytiques sont utilisées dans un large éventail d'applications industrielles et scientifiques.
Revêtement par pulvérisation plasma
Lorsqu'il est mélangé à un liant, la poudre sèche d'oxyde de praséodyme est utile dans les pistolets à pulvérisation plasma pour le revêtement . Cette application est particulièrement pertinente dans les industries où des revêtements durables et résistants sont nécessaires.
Couche isolante dans l'électronique
L'oxyde de praséodyme est utilisé comme couche isolante dans la fabrication de dispositifs électroniques . Par exemple, il a été utilisé dans la création de jonctions métal/isolant/semi-conducteur (MIS), qui ont un large éventail d'applications dans l'électronique haute vitesse et l'optoélectronique .
Production de pigments à haute température
L'oxyde de praséodyme est utilisé dans la production de pigments à haute température . Ces pigments sont utilisés dans diverses industries, notamment la fabrication de céramiques et de verre.
Composants de stockage d'oxygène
L'oxyde de praséodyme est utilisé dans la création de composants de stockage d'oxygène . Ces composants sont essentiels dans diverses industries, notamment les technologies automobiles et environnementales.
Céramiques à haute conductivité électrique
L'oxyde de praséodyme est utilisé dans la production de céramiques à haute conductivité électrique . Ces céramiques ont un large éventail d'applications, notamment dans l'industrie électronique.
Agent colorant dans l'industrie du verre
L'oxyde de praséodyme est utilisé comme agent colorant dans l'industrie du verre . Il confère une couleur distinctive au verre, le rendant précieux pour les applications décoratives et artistiques.
Mécanisme D'action
Target of Action
Praseodymium oxide (Pr6O11) is primarily targeted for its catalytic properties . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . It is also used as a sputtering target to deposit specialized thin films leveraging unique optical and electrical properties .
Mode of Action
Pr6O11 adopts a cubic fluorite crystal structure, measured by XRD, TEM, and SEM methods . It can be considered an oxygen-deficient form of praseodymium (IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr (III) and Pr (IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity .
Biochemical Pathways
Praseodymium oxide nanoparticles are generally produced via solid-state methods such as thermolysis, molten salt method, calcination, or precipitation . All processes contain a calcination step in order to obtain crystalline Pr6O11 nanoparticles . The physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .
Pharmacokinetics
, it’s worth noting that the compound’s properties can be dramatically affected via the dosage of the precipitating agent during synthesis. This can influence the morphology and particle size of the final product , which may indirectly affect its bioavailability.
Result of Action
Pr6O11 has a number of potential applications in chemical catalysis . It has a high-K dielectric constant of around 30 and very low leakage currents , which have also made it a promising material for many potential applications in nanodevices and microelectronics . Additionally, it is used as a pigment for coloring glass and ceramics , and in the production of magnets .
Action Environment
Pr6O11 is the most stable form of praseodymium oxide at ambient temperature and pressure . It is insoluble in water The synthesis and calcination processes, which are crucial for obtaining the desired properties of pr6o11, are highly dependent on specific environmental conditions such as temperature .
Propriétés
IUPAC Name |
oxygen(2-);praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/11O.6Pr/q11*-2;6*+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZIIFVSYNLWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O11Pr6-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid |
Source


|
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12037-29-5 |
Source


|
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
